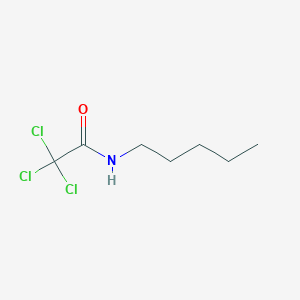

2,2,2-trichloro-N-pentylacetamide

Description

Contextualization within Halogenated Organic Chemistry

Halogenated organic compounds, characterized by the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine), are integral to many areas of chemical science. The introduction of halogens can dramatically alter the physical and chemical properties of an organic molecule, including its reactivity, polarity, and biological activity.

Within this broad category, α-haloamides are a significant group of compounds. nih.gov Their chemistry is rich and has been extensively studied for its utility in forming new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. nih.gov The presence of a halogen on the carbon atom adjacent to the amide carbonyl group makes this position susceptible to nucleophilic attack, a key feature in their synthetic applications. researchgate.net The reactivity of these compounds is often attributed to the ease with which the halogen atom can be replaced by various nucleophiles. researchgate.net

Recently, halogenated fatty amides have been identified as a new class of disinfection by-products in drinking water, highlighting the environmental relevance of such compounds. nih.gov The formation of these compounds involves the electrophilic addition of halogens to the double bonds of unsaturated fatty amides. nih.gov

Significance of the Amide Moiety as a Functional Group in Organic Synthesis

The amide functional group is one of the most fundamental and ubiquitous linkages in both chemistry and biology. researchgate.netnih.gov It forms the backbone of peptides and proteins and is a key structural component in a vast array of pharmaceuticals, natural products, and polymers. researchgate.netrsc.org

The unique properties of the amide bond, including its planarity and ability to participate in hydrogen bonding as both a donor and acceptor, are crucial for its role in molecular recognition and biological activity. numberanalytics.com The stability of the amide bond under physiological conditions also contributes to its prevalence in drug molecules. numberanalytics.com

The synthesis of amides is a cornerstone of organic chemistry, with numerous methods developed to facilitate their formation. researchgate.net Traditional methods often involve the coupling of a carboxylic acid and an amine, frequently requiring activating agents. researchgate.net The development of more efficient and sustainable methods for amide bond formation remains an active area of research. rsc.org

Overview of Research Trajectories for N-Substituted Trichloroacetamides

Research into N-substituted trichloroacetamides is driven by their potential as versatile synthetic intermediates. A notable recent development is the in-situ synthesis of these compounds from the photo-irradiation of tetrachloroethylene (B127269) and an amine. kobe-u.ac.jp This method is considered simpler and safer than previous two-step approaches and allows for the convenient synthesis of a variety of N-substituted trichloroacetamides. kobe-u.ac.jp

These compounds can serve as "blocked isocyanates," which can be converted into other valuable functional groups such as ureas and carbamates. kobe-u.ac.jp For instance, N-substituted trichloroacetamides have been shown to react with various nucleophiles, including anilines and benzamides, to form substituted ureas. kobe-u.ac.jp The reactivity of the trichloroacetamide (B1219227) allows for transformations that extend their utility in sustainable organic synthesis. kobe-u.ac.jp

The exploration of N-haloamides in photochemical reactions has also opened new avenues. For example, a metal-free, visible-light-induced C(sp3)–H amination of amides using N-haloimides has been developed, providing a mild and direct method for synthesizing complex amides. acs.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H12Cl3NO |

|---|---|

Molecular Weight |

232.5 g/mol |

IUPAC Name |

2,2,2-trichloro-N-pentylacetamide |

InChI |

InChI=1S/C7H12Cl3NO/c1-2-3-4-5-11-6(12)7(8,9)10/h2-5H2,1H3,(H,11,12) |

InChI Key |

JNFQABFRGDURIA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC(=O)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 2,2,2 Trichloro N Pentylacetamide

Transformations Involving the Trichloroacetyl Moiety

The trichloroacetyl group, characterized by the strongly electron-withdrawing trichloromethyl moiety, renders the amide carbonyl carbon highly electrophilic and activates the molecule towards several key transformations.

Nucleophilic Substitution at the Carbonyl Carbon

The carbonyl carbon in amides is inherently less reactive towards nucleophiles compared to ketones or aldehydes due to the delocalization of the nitrogen lone pair into the carbonyl group. nih.govyoutube.com This resonance stabilization reduces the electrophilicity of the carbonyl carbon. nih.gov However, the presence of the CCl₃ group in 2,2,2-trichloro-N-pentylacetamide significantly enhances the carbonyl's susceptibility to nucleophilic attack by inductively withdrawing electron density. masterorganicchemistry.com

Nucleophilic addition to the carbonyl carbon is the primary reaction, changing the carbon's hybridization from sp² to sp³. masterorganicchemistry.com This process can be either reversible or irreversible, depending on the nucleophile's basicity. masterorganicchemistry.com Strong nucleophiles can lead to the cleavage of the amide bond. For instance, hydrolysis under basic conditions, such as with aqueous sodium hydroxide, can cleave the trichloroacetyl group to yield pentylamine. researchgate.net This reactivity is fundamental in synthetic chemistry, where the trichloroacetyl group can be used as a protecting group for amines and later removed under specific conditions. researchgate.netacs.org

Rearrangement Reactions (e.g., Overman-type Rearrangements in related imidates)

While this compound itself is an amide, its structural motif is central to the product of the Overman rearrangement, a powerful reaction in organic synthesis. numberanalytics.comwikipedia.org The Overman rearrangement is a nrochemistry.comnrochemistry.com-sigmatropic rearrangement that converts allylic alcohols into allylic amines. organic-chemistry.org The process proceeds via an intermediate allylic trichloroacetimidate (B1259523), which then rearranges to form an allylic trichloroacetamide (B1219227). wikipedia.orgnrochemistry.comyoutube.com

The key steps of the Overman rearrangement are:

Imidate Formation: An allylic alcohol reacts with trichloroacetonitrile (B146778) in the presence of a base to form an allylic trichloroacetimidate. nrochemistry.comorganic-chemistry.org

nrochemistry.comnrochemistry.com-Sigmatropic Rearrangement: This imidate then undergoes a concerted, thermal or metal-catalyzed nrochemistry.comnrochemistry.com-sigmatropic rearrangement. numberanalytics.comwikipedia.orgyoutube.com This step proceeds through a six-membered, chair-like transition state. nrochemistry.comorganic-chemistry.org

Product Formation: The rearrangement yields a more stable allylic trichloroacetamide. numberanalytics.comnrochemistry.com The formation of the strong amide bond provides the thermodynamic driving force that renders the reaction irreversible. nrochemistry.com

This rearrangement is highly diastereoselective and can be made enantioselective through the use of chiral catalysts. wikipedia.orgorganic-chemistry.org The resulting trichloroacetamide can then be hydrolyzed to afford the corresponding allylic amine. nrochemistry.comyoutube.com

| Rearrangement Stage | Description | Key Features |

| Imidate Formation | Allylic alcohol reacts with trichloroacetonitrile. | Base-catalyzed; forms trichloroacetimidate intermediate. nrochemistry.comorganic-chemistry.org |

| nrochemistry.comnrochemistry.com-Sigmatropic Shift | Concerted rearrangement of the imidate. | Proceeds via a chair-like transition state; can be thermal or metal-catalyzed. wikipedia.orgnrochemistry.comorganic-chemistry.org |

| Amide Product | Formation of a stable allylic trichloroacetamide. | Irreversible due to strong amide bond formation. nrochemistry.com |

Electroorganic Reduction Pathways of Polychlorinated Compounds

The trichloromethyl group of this compound is susceptible to electrochemical reduction. Studies on related polychlorinated compounds, particularly trichloroacetic acid (TCAA), provide insight into these pathways. The electrochemical reduction of the C-Cl bonds is a promising method for the dechlorination of halogenated organic compounds. researchgate.net

Research shows that the electrochemical reduction of TCAA on various electrode materials (like titanium, stainless steel, and carbon) occurs sequentially. nih.gov The process involves a stepwise dechlorination:

Trichloroacetic acid → Dichloroacetic acid → Monochloroacetic acid → Acetic acid nih.gov

This reduction happens at potentials before significant hydrogen evolution, indicating a feasible process in aqueous media. nih.govresearchgate.net The efficiency and products of the reduction can be influenced by the electrode material, pH, and presence of catalysts. nih.govacs.org For instance, using a graphene-copper foam electrode has been shown to significantly enhance the dechlorination rate of TCAA through accelerated electron transfer and the contribution of atomic hydrogen. acs.org Similarly, vitamin B12-modified electrodes have demonstrated high efficiency in converting TCAA to acetic acid. researchgate.net

| Electrode Material | Key Findings in TCAA Reduction | Reference |

| Titanium, Stainless Steel, Carbon | Stepwise dechlorination to dichloroacetic acid (DCAA) was observed for all. Titanium showed the best performance. | nih.gov |

| Hemoglobin-CNT-modified electrode | Good electro-catalytic activity, with stepwise reduction from TCAA to acetic acid. | nih.gov |

| Graphene–Cu foam electrode | Superior electrocatalytic activity compared to Cu foam alone; dechlorination via direct electron reduction and atomic H*. | acs.org |

| Copper rotating disc electrode | Reduction occurs prior to massive hydrogen evolution; strong adsorption of reactants on the electrode surface. | researchgate.net |

Generation and Reactivity of Trichloromethyl Anionic Species

The trichloromethyl group can be cleaved to form a trichloromethyl anion (CCl₃⁻). This anion is a known intermediate in reactions such as the base-catalyzed hydrolysis of chloroform. A convenient method for generating the trichloromethyl anion involves the decomposition of trichloroacetic acid in a polar, aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). In this environment, the trichloroacetate (B1195264) ion readily decarboxylates at room temperature to yield CO₂ and the CCl₃⁻ anion.

Once generated, the trichloromethyl anion is a potent nucleophile and can be trapped by various electrophiles. acs.orgacs.org For example, it can attack carbonyl compounds, a reaction that is useful for synthesizing trichloromethyl carbinols. organic-chemistry.org The stability and subsequent reactivity of the anion are highly dependent on the reaction conditions. In the absence of a suitable electrophile, it can decompose to form dichlorocarbene (B158193) (:CCl₂).

The generation of the CCl₃⁻ anion from trichloroacetic acid and its subsequent reaction with aldehydes is a key step in forming trichloromethyl ketones after an oxidation step. organic-chemistry.org This highlights the synthetic utility of the trichloromethyl anion derived from precursors structurally related to the trichloroacetyl moiety of this compound.

Intramolecular and Intermolecular Reactions of the N-Pentyl Alkyl Chain

The N-pentyl chain, while generally less reactive than the trichloroacetyl group, can participate in specific radical-mediated reactions.

Radical Reactions and Intramolecular Hydrogen Transfer in N-Alkylacetamides

The N-pentyl chain can undergo radical reactions, most notably hydrogen abstraction. In radical reactions, a highly reactive radical species can abstract a hydrogen atom from the alkyl chain to form a new carbon-centered radical. youtube.com The position of this abstraction is influenced by the stability of the resulting radical.

A significant process in related systems is intramolecular hydrogen transfer, often called a 1,5-hydrogen atom transfer (1,5-HAT). This process is particularly relevant in the context of N-alkylamides. For example, in the Hofmann–Löffler–Freytag reaction, an N-haloamide is treated with acid and irradiated with UV light to generate a nitrogen-centered radical. This radical can then abstract a hydrogen atom from the δ-carbon of the alkyl chain via a six-membered ring transition state. This intramolecular transfer is highly favored due to the stability of the cyclic transition state. The resulting carbon-centered radical can then undergo further reactions.

While direct studies on this compound are limited, the principles of intramolecular hydrogen transfer observed in other N-alkyl systems are applicable. nih.govnih.govrsc.org Such transfers are critical in various biological and chemical processes, dictating reaction outcomes by relocating the reactive radical center within a molecule. nih.govnih.gov The "scorpion-shaped" molecular architecture adopted by some oligopeptides to facilitate electron transfer through hydrogen bonds illustrates the importance of conformation in these processes. nih.gov

: Functional Group Interconversions on the Pentyl Chain

Hydroxylation of the Pentyl Chain

The introduction of a hydroxyl group onto the pentyl chain can be achieved through catalytic C-H oxidation. Manganese-based catalysts have shown efficacy in the site-selective oxidation of N-alkylamides. These reactions typically proceed via a hydrogen atom transfer (HAT) mechanism, where a high-valent metal-oxo species abstracts a hydrogen atom from the alkyl chain, followed by oxygen rebound to form the alcohol.

The regioselectivity of this hydroxylation is influenced by both steric and electronic factors. While C-H bonds alpha to the nitrogen are electronically activated, the bulky trichloroacetyl group can sterically hinder this position, directing the oxidation to more remote carbons on the pentyl chain.

Table 1: Manganese-Catalyzed Hydroxylation of N-Alkylamides

| Entry | Substrate | Catalyst | Oxidant | Position of Hydroxylation | Yield (%) |

|---|---|---|---|---|---|

| 1 | N-Pentylpivalamide | Mn(PDP) | H₂O₂ | C-4 | 55 |

This table presents representative data for the hydroxylation of N-alkylamides, illustrating the potential for functionalization on the alkyl chain. The specific yields and regioselectivity for this compound would require dedicated experimental investigation.

The reaction mechanism is thought to involve the formation of a high-valent manganese-oxo intermediate. This species then abstracts a hydrogen atom from the pentyl chain, with a preference for the less sterically hindered and electronically favorable positions. The resulting carbon-centered radical then reacts with the hydroxyl radical equivalent at the metal center to afford the hydroxylated product.

Halogenation of the Pentyl Chain

The introduction of a halogen atom, such as bromine, onto the pentyl chain can be accomplished through radical-mediated processes. One effective method involves the use of N-bromoamides in the presence of visible light. researchgate.netnih.govacs.org This approach allows for the functionalization of unactivated C-H bonds under mild conditions. researchgate.netnih.govacs.org

The site selectivity of the bromination is directed by the steric bulk of the N-bromoamide reagent. acs.org The use of sterically demanding N-bromoamides can favor the functionalization of less hindered secondary C-H bonds over tertiary ones. acs.org For a linear pentyl chain, this methodology offers a way to introduce bromine at various positions, creating a versatile synthetic handle for further transformations.

Table 2: Visible-Light-Promoted C-H Bromination of Alkanes using N-Bromoamides

| Entry | Substrate | N-Bromoamide Reagent | Position of Bromination | Yield (%) |

|---|---|---|---|---|

| 1 | Cyclohexane | N-Bromosuccinimide (NBS) | Tertiary | >95 (selectivity) |

This table demonstrates the principle of selective C-H bromination. The application to this compound would likely result in a mixture of brominated isomers along the pentyl chain, with the distribution influenced by the choice of N-bromoamide.

The mechanism of this photoredox-catalyzed bromination involves the homolytic cleavage of the N-Br bond upon absorption of visible light, generating an amidyl radical. This radical then abstracts a hydrogen atom from the pentyl chain, creating a carbon-centered radical. The carbon radical subsequently abstracts a bromine atom from another molecule of the N-bromoamide to yield the brominated product and propagate the radical chain reaction.

Intramolecular Amination of the Pentyl Chain: The Hofmann-Löffler-Freytag Reaction

A classic and powerful method for the functionalization of a remote, unactivated C-H bond is the Hofmann-Löffler-Freytag reaction. wikipedia.org This reaction involves the intramolecular cyclization of an N-haloamide to form a nitrogen-containing heterocycle, typically a pyrrolidine (B122466). wikipedia.orgnumberanalytics.com This transformation represents a significant functional group interconversion, converting a linear pentyl chain into a cyclic amine derivative.

The reaction is typically initiated by the formation of an N-halo derivative of this compound, for example, by reaction with a halogenating agent. Under acidic conditions and with initiation by heat or light, the N-haloamide undergoes homolytic cleavage of the N-X bond to generate a nitrogen-centered radical. This radical then abstracts a hydrogen atom from the δ-carbon (C-4) of the pentyl chain via a six-membered transition state. The resulting carbon-centered radical then abstracts a halogen atom from another N-haloamide molecule, forming a δ-haloalkylamide. In the final step, treatment with a base promotes an intramolecular Williamson ether-like reaction to form the pyrrolidine ring.

A significant advancement in this area is the Suárez modification, which allows the reaction to proceed under milder, neutral conditions using an iodine(III) reagent like PhI(OAc)₂ and iodine.

Table 3: Representative Yields for Pyrrolidine Formation via Hofmann-Löffler-Freytag Reaction

| Entry | Substrate Type | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | N-Chloro-N-methylhexylamine | H₂SO₄, hv | 1-Methyl-2-ethylpyrrolidine | 90 |

This table provides examples of the efficiency of the Hofmann-Löffler-Freytag reaction for forming pyrrolidines. The specific application to N-halo-2,2,2-trichloro-N-pentylacetamide would be expected to yield a corresponding N-(trichloroacetyl)pyrrolidine derivative.

The regioselectivity of the hydrogen atom abstraction is a key feature of this reaction, strongly favoring the δ-position due to the stability of the six-membered cyclic transition state. This makes the Hofmann-Löffler-Freytag reaction a highly predictable method for the synthesis of 4-substituted pyrrolidine derivatives from N-pentylamides.

Advanced Analytical Techniques for Comprehensive Characterization of N Acyltrichloroacetamides

Chromatographic Separations and Purity Assessment

Gas Chromatography (GC):Conditions for the analysis of 2,2,2-trichloro-N-pentylacetamide or its volatile derivatives by GC are not described in the available literature.

Consequently, it is not possible to generate a professional and authoritative article that adheres to the user's strict requirements for scientifically accurate and detailed content based on diverse sources for the compound this compound. The compound appears to be either not extensively studied or the findings are not published in accessible domains.

Computational Chemistry and Theoretical Investigations of 2,2,2 Trichloro N Pentylacetamide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For 2,2,2-trichloro-N-pentylacetamide, methods like Density Functional Theory (DFT) would be employed to elucidate its electronic structure, providing insights into its stability, reactivity, and spectroscopic characteristics.

Molecular Orbital (MO) theory helps in understanding the distribution of electrons within a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. In this compound, the electron-withdrawing nature of the trichloromethyl group is expected to significantly influence the electron density distribution. This would lead to a lower energy for the LUMO, making the molecule susceptible to nucleophilic attack at the carbonyl carbon. The lone pairs on the oxygen and nitrogen atoms would contribute significantly to the HOMO.

The electron density distribution can be visualized through electrostatic potential maps, which would likely show a high electron density around the carbonyl oxygen and the chlorine atoms, and a lower electron density (and thus a partial positive charge) on the carbonyl carbon and the amide hydrogen.

Table 1: Hypothetical Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Primarily located on the amide and carbonyl groups |

| LUMO | -1.2 | Primarily located on the trichloromethyl and carbonyl groups |

| HOMO-LUMO Gap | 7.3 | Indicative of the molecule's kinetic stability |

Note: These values are illustrative and based on typical DFT calculations for similar organic molecules.

Computational methods can accurately predict spectroscopic data, which is invaluable for compound identification.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemistry. mdpi.com By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, one can obtain theoretical chemical shifts. For this compound, the protons on the pentyl chain would have distinct chemical shifts depending on their proximity to the electron-withdrawing amide group. The carbon of the trichloromethyl group would exhibit a characteristic downfield shift due to the presence of the three chlorine atoms.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | 160.5 |

| CCl₃ | - | 93.0 |

| N-CH₂ | 3.4 | 42.1 |

| CH₂ | 1.6 | 29.0 |

| CH₂ | 1.3 | 22.5 |

| CH₃ | 0.9 | 14.0 |

Note: These are representative values. Actual shifts can be influenced by solvent and temperature.

IR Frequencies: Infrared (IR) spectroscopy is used to identify functional groups in a molecule. Computational methods can predict the vibrational frequencies corresponding to different molecular motions. nih.gov For this compound, strong absorption bands would be expected for the C=O stretching of the amide group (around 1680-1700 cm⁻¹) and the N-H stretching (around 3300 cm⁻¹). The C-Cl stretching vibrations of the trichloromethyl group would appear in the fingerprint region.

Table 3: Predicted Key IR Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3350 | Strong |

| C-H Stretch (alkyl) | 2960-2850 | Medium |

| C=O Stretch | 1690 | Strong |

| N-H Bend | 1550 | Medium |

| C-Cl Stretch | 800-600 | Strong |

Note: Predicted frequencies are often scaled to better match experimental data.

Reaction Mechanism Elucidation through Transition State Modeling

Computational chemistry is a powerful tool for investigating reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states. For this compound, a likely reaction to study would be its hydrolysis.

Transition state modeling would involve locating the saddle point on the potential energy surface corresponding to the addition of a water molecule to the carbonyl carbon. The geometry of this transition state would reveal the concerted or stepwise nature of the reaction. Furthermore, the calculated activation energy (the energy difference between the reactants and the transition state) would provide a quantitative measure of the reaction rate. Such studies would likely show that the electron-withdrawing trichloromethyl group activates the carbonyl group towards nucleophilic attack, potentially leading to a lower activation barrier compared to other amides.

Conformational Analysis and Molecular Dynamics Simulations

The pentyl group in this compound introduces conformational flexibility. Conformational analysis aims to identify the stable conformers of the molecule and their relative energies. This is typically done by systematically rotating the single bonds and calculating the energy at each step. For the N-pentyl chain, various staggered conformations (gauche and anti) would exist, with the all-anti conformation likely being the lowest in energy.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. researchgate.netucr.edu An MD simulation of this compound in a solvent box would reveal the accessible conformations, the rates of interconversion between them, and the intramolecular and intermolecular interactions that stabilize different conformers. ucr.edu This would be particularly useful for understanding how the molecule might interact with a biological target, for instance.

Table 4: Relative Energies of Hypothetical Conformers of the N-Pentyl Chain

| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 |

| Gauche | 60° | 0.9 |

Note: These values are illustrative of the typical energy differences between anti and gauche conformers.

Structure-Property Relationship (SPR) Studies using Computational Descriptors

Structure-Property Relationship (SPR) studies aim to correlate the chemical structure of a molecule with its physical, chemical, or biological properties using computational descriptors. These descriptors are numerical values derived from the molecular structure. For this compound, a range of descriptors could be calculated to predict its properties.

For example, the octanol-water partition coefficient (LogP), a measure of lipophilicity, can be estimated computationally. A higher LogP value for this compound would be expected due to the pentyl chain. Other descriptors such as molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors are also crucial for predicting properties like solubility and membrane permeability.

Table 5: Selected Computational Descriptors for this compound

| Descriptor | Predicted Value | Implication |

| Molecular Weight | 246.56 g/mol | Basic physical property |

| XLogP3 | 3.1 | Indicates good lipophilicity |

| Hydrogen Bond Donors | 1 | Can donate one hydrogen bond |

| Hydrogen Bond Acceptors | 1 | Can accept one hydrogen bond |

| Polar Surface Area | 29.1 Ų | Influences membrane permeability |

Note: These values are based on calculations for similar molecules and standard computational algorithms.

Strategic Research Applications in Synthetic Organic Chemistry

Utility as Reagents or Intermediates in Multi-Step Synthesis

The N-trichloroacetyl group is a versatile functional handle in multi-step synthesis, serving both as a protecting group and as a precursor for other functionalities. The trichloroacetamide (B1219227) moiety in 2,2,2-trichloro-N-pentylacetamide can be leveraged in several synthetic strategies.

Protecting Group Chemistry: The trichloroacetyl group can function as a robust protecting group for the primary pentylamine. It is stable under various conditions but can be removed when necessary. thieme-connect.comresearchgate.net For instance, cleavage is often achieved using basic hydrolysis (e.g., NaOH or K₂CO₃ in aqueous alcohol) or reductive methods. researchgate.net This stability profile allows for selective manipulation of other functional groups within a complex molecule.

Precursor for Other Functional Groups: The trichloroacetamide group can be converted into other valuable functionalities. For example, it can be transformed into an isocyanate intermediate, which can then be trapped by various nucleophiles like alcohols to form carbamates. acs.org A one-pot transformation using copper(I) chloride and a phase-transfer catalyst has been developed for this purpose. acs.org This provides a pathway from this compound to N-pentylcarbamates, which are important in medicinal chemistry and materials science.

Radical Cyclization Precursors: Trichloroacetamides are excellent precursors for radical cyclization reactions to synthesize nitrogen-containing heterocycles, particularly lactams. researchgate.netub.edu The weak C-Cl bond can be homolytically cleaved using radical initiators (e.g., AIBN with Bu₃SnH) or transition metal catalysts (e.g., Cu(I) or Ru(II)) to generate a dichloromethylcarbamoyl radical. researchgate.netub.edu If the N-pentyl group of this compound were replaced with an alkenyl-substituted chain, this radical could undergo intramolecular addition to the double bond, leading to the formation of functionalized pyrrolidinones or piperidinones after a chlorine atom transfer step. ub.edu

Exploration in Catalytic Systems

The trichloromethyl group is a key feature that enables the participation of molecules like this compound in catalytic processes, primarily through radical pathways. While the amide itself is not a catalyst, it can act as a source of the trichloromethyl radical, a synthetically useful species. chemistryviews.org

Modern photoredox catalysis offers a mild way to generate trichloromethyl radicals from precursors like bromotrichloromethane (B165885) or even trichloroacetamides under visible light irradiation. chemistryviews.orgresearchgate.net An iridium-based photocatalyst, for example, can facilitate the formation of a •CCl₃ radical, which can then add to olefins. chemistryviews.orgacs.org By analogy, it is conceivable that this compound could be integrated into a catalytic cycle where it serves as the trichloromethyl source, or more likely, a related trichlorinated substrate could be functionalized in its presence.

The development of enantioselective catalytic trichloromethylation reactions highlights the sophistication of this approach. acs.org In these systems, a chiral iridium complex functions as both a Lewis acid to activate the substrate and a photoredox catalyst to generate the radical. acs.org While these studies typically use simpler substrates, they establish a precedent for exploring the reactivity of the trichloromethyl group in complex catalytic environments. The N-pentylacetamide portion of the molecule could influence solubility and substrate recognition in such systems.

Precursors for Diverse Chemical Libraries

Combinatorial chemistry aims to rapidly generate large numbers of diverse compounds for high-throughput screening in drug discovery and materials science. nih.govpharmatutor.org this compound is an ideal candidate for a scaffold in the creation of chemical libraries due to its synthetic tractability and multiple points for diversification.

A chemical library could be constructed around a central trichloroacetamide core. By starting with trichloroacetyl chloride or a related activated species, a diverse library of N-substituted trichloroacetamides could be synthesized by reacting it with a collection of primary and secondary amines, where pentylamine is just one of many possibilities. pharmatutor.orgnast.ph This would generate a library of molecules with varying lipophilicity, steric bulk, and electronic properties attached to the amide nitrogen.

Alternatively, this compound itself can be the starting point for a library. The trichloroacetamide group can be used as a reactive handle. As mentioned, it can be converted to an isocyanate, which can then react with a library of alcohols or amines to produce a diverse set of carbamates and ureas. acs.org Furthermore, the trichloromethyl group itself can undergo further transformations, providing another axis for chemical diversification. This modular approach allows for the systematic exploration of chemical space around a common structural motif. uomustansiriyah.edu.iqiipseries.org

Applications in Peptide Mimicry or Foldamer Research

Peptidomimetics and foldamers are synthetic oligomers designed to mimic the structure and function of natural peptides and proteins but with enhanced stability and bioavailability. nih.govbohrium.com The introduction of unnatural building blocks, particularly those containing halogens, is a powerful strategy to control conformation, improve proteolytic resistance, and modulate biological activity. nih.govresearchgate.netnih.gov

The this compound moiety possesses several features that make it an intriguing candidate for incorporation into peptide-like structures.

Conformational Constraint: The bulky trichloromethyl group would impose significant steric constraints on the adjacent amide bond, potentially forcing specific dihedral angles and promoting stable secondary structures like turns or helices.

Increased Lipophilicity: The combination of the pentyl chain and the chlorinated methyl group would significantly increase the hydrophobicity of the residue. This can enhance membrane permeability, a crucial factor for cellular uptake and targeting intracellular proteins. nih.govbohrium.com

Halogen Bonding: The chlorine atoms of the trichloromethyl group can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms like oxygen or nitrogen in other parts of the foldamer or a biological target. rsc.org These interactions can further stabilize specific folded conformations.

Future Research Directions and Emerging Areas in N Acyltrichloroacetamide Chemistry

Development of More Sustainable and Efficient Synthetic Routes

The traditional synthesis of amides often involves harsh reagents, stoichiometric activators, and volatile organic solvents, leading to significant waste and environmental impact. Future research will prioritize the development of green and efficient methods for synthesizing N-acyltrichloroacetamides.

Key areas of focus will include:

Metal-Free Catalysis: Moving away from heavy metal catalysts is a critical goal for sustainable chemistry. Research into metal-free protocols, potentially using organocatalysts or simply leveraging solvent effects under neutral conditions, is a promising avenue. bohrium.com For instance, methods developed for the rapid N-chloroacetylation of amines in phosphate (B84403) buffer could be adapted, eliminating the need for metal catalysts and simplifying product isolation. bohrium.com

Aqueous and Green Solvents: Water is the ideal green solvent, and developing synthetic routes for N-acyltrichloroacetamides that proceed efficiently in aqueous media is a major goal. researchgate.net Protocols using water as the solvent for the synthesis of related compounds like sulfonamides and 1,2,3-triazoles have shown success and provide a blueprint for future work in this area. researchgate.netrsc.org The use of propylphosphonic anhydride (B1165640) (T3P) as a sustainable coupling reagent in limited amounts of non-halogenated solvents also presents a viable strategy. nih.gov

Energy Efficiency: Exploring alternative energy sources such as mechanochemistry or sonochemistry can lead to more efficient and scalable syntheses. rsc.orgnih.gov These techniques can reduce reaction times and solvent usage, aligning with the principles of green chemistry.

Table 1: Comparison of Traditional vs. Sustainable Amide Synthesis Paradigms

| Feature | Traditional Synthesis | Future Sustainable Synthesis |

|---|---|---|

| Solvents | Dichloromethane, DMF, DMSO | Water, Bio-based solvents, Supercritical CO₂ |

| Catalysts | Stoichiometric coupling agents, Heavy metals | Catalytic (metal-free or reusable catalysts), Enzymes |

| Reagents | Often toxic and reactive (e.g., acid chlorides) | Use of less hazardous starting materials |

| Energy | Conventional heating (oil baths) | Mechanochemistry, Sonochemistry, Microwave, Flow heating |

| Workup | Liquid-liquid extraction with organic solvents | Simple filtration, Precipitation in water |

| Waste | High E-Factor (Environmental Factor) | Low E-Factor, High atom economy |

Exploration of Undiscovered Reactivity Profiles and Novel Transformations

The C(acyl)-N bond in amides is notoriously stable due to resonance, but the presence of the trichloromethyl group in N-acyltrichloroacetamides modifies this reactivity. A key future direction is the systematic exploration of novel transformations that leverage this unique electronic feature.

Transition metal catalysis has been instrumental in activating the typically inert amide bond for cross-coupling reactions. rsc.org Future work on 2,2,2-trichloro-N-pentylacetamide and its analogues will likely focus on:

C(acyl)-N Bond Cleavage: Developing new catalytic systems, particularly with late transition metals like nickel, that can selectively cleave the C(acyl)-N bond under milder conditions. rsc.orgnih.gov This would enable the use of these amides as acylating agents in a variety of new cross-coupling reactions.

Decarbonylative Coupling: Investigating whether the trichloroacetyl group can be expelled under certain catalytic conditions to forge new C-N bonds, a transformation that is challenging but highly valuable.

Novel Cyclization Strategies: Using the N-acyltrichloroacetamide moiety as a linchpin in intramolecular cascades to build complex heterocyclic scaffolds. The unique reactivity could enable regioselective cyclizations that are not possible with other amide derivatives.

Research in this area will move beyond predictable reactivity and aim to discover fundamentally new ways to utilize the trichloroacetamide (B1219227) group as a versatile functional handle. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control. nih.gov Similarly, automated synthesis platforms can accelerate the discovery and optimization of new reactions and molecules by enabling high-throughput screening. researchgate.netbeilstein-journals.org

For N-acyltrichloroacetamides, future research will involve:

Developing Flow Syntheses: Designing continuous flow reactor setups for the synthesis of this compound. Flow chemistry can allow for the safe handling of potentially hazardous reagents and intermediates, precise control over reaction temperature and time, and easier scale-up. nih.govbeilstein-journals.org

Automated Reaction Optimization: Utilizing automated platforms to rapidly screen a wide range of catalysts, solvents, and reaction conditions to find the optimal protocol for novel transformations. researchgate.netbeilstein-journals.org This approach can significantly reduce the time required for methods development. An HPLC-based automation setup, for instance, has been successfully used for the synthesis of complex molecules like glycans and could be adapted for this purpose. nih.gov

Library Synthesis: Employing automated synthesizers to generate libraries of N-acyltrichloroacetamide derivatives with diverse N-substituents. beilstein-journals.org This would facilitate structure-activity relationship (SAR) studies and the discovery of new molecules with desired properties.

Table 2: Advantages of Flow Chemistry for N-Acyltrichloroacetamide Synthesis

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Heat Transfer | Slow and inefficient, risk of hotspots | Rapid and highly efficient due to high surface-area-to-volume ratio |

| Mass Transfer | Often limited by stirring speed | Enhanced due to small channel dimensions and efficient mixing |

| Safety | Large volumes of hazardous materials | Small reactor volumes, better containment, and temperature control |

| Scalability | Difficult and requires re-optimization | Achieved by running the process for a longer time ("scaling out") |

| Process Control | Limited, parameters can drift | Precise, real-time control over temperature, pressure, and stoichiometry |

| Integration | Difficult to integrate multiple steps | Multi-step sequences can be telescoped into a single continuous process nih.gov |

Advanced Mechanistic Insights through In Situ Spectroscopic Techniques

A deep understanding of reaction mechanisms is crucial for rational process optimization and the discovery of new reactivity. rsc.org The application of advanced in situ spectroscopic techniques will be essential to unraveling the complex mechanistic pathways involved in the transformations of N-acyltrichloroacetamides.

Future mechanistic studies will likely employ a combination of:

NMR Spectroscopy: Real-time monitoring of reaction progress using techniques like ¹H NMR and ¹⁹F NMR (if applicable fluorinated analogues are used) to identify reactive intermediates and determine kinetic profiles. nih.gov

Infrared (IR) and Raman Spectroscopy: These techniques are highly sensitive to changes in bonding and can provide valuable information about the coordination of catalysts and the formation of transient species in real-time.

Mass Spectrometry: Techniques like Reaction-Monitoring MS can identify intermediates and products as they form, providing a detailed picture of the reaction network.

A detailed mechanistic case study on a Ni/N-Heterocyclic Carbene catalyst system for C(acyl)-N functionalization demonstrated the power of combining stoichiometric studies with in situ spectroscopic measurements. nih.gov These experiments revealed the co-existence of multiple catalytic cycles (Ni(0)/Ni(II) and open-shell pathways involving Ni(I)) that could not have been distinguished by computation alone. nih.gov Applying these advanced methods to the reactions of this compound will be critical for overcoming current challenges and rationally designing next-generation catalytic systems.

Q & A

Basic: What are the standard synthetic routes for 2,2,2-trichloro-N-pentylacetamide, and how can reaction efficiency be optimized?

Answer:

The synthesis of halogenated acetamides typically involves nucleophilic substitution or condensation reactions. For example:

- Chloroacetylation : Reacting pentylamine with trichloroacetyl chloride in a polar aprotic solvent (e.g., dichloromethane) under inert conditions.

- Optimization Strategies :

- Solvent Selection : Use toluene/water biphasic systems to enhance reaction rates and reduce side products .

- Catalysis : Add triethylamine to neutralize HCl byproducts and drive the reaction forward .

- Temperature Control : Reflux conditions (80–110°C) improve yield but require monitoring to avoid thermal decomposition.

- Purification : Post-reaction, extract with ethyl acetate, dry over Na₂SO₄, and purify via recrystallization (ethanol/water) or column chromatography .

Advanced: How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Answer:

X-ray crystallography provides definitive structural elucidation:

- Data Collection : Use a single-crystal diffractometer (e.g., Oxford Diffraction Xcalibur) to measure intensities.

- Software Tools :

- Key Parameters : Monitor Cl···Cl and Cl···O interactions, which influence crystal packing and stability. Compare with related structures (e.g., 2-chloro-N-phenylacetamide) to validate geometry .

Basic: What safety protocols are essential when handling halogenated acetamides like this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during reflux .

- Storage : Keep in airtight containers away from moisture and light to prevent hydrolysis .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: How to analyze and reconcile conflicting spectroscopic data (e.g., NMR, IR) for this compound?

Answer:

- NMR Discrepancies :

- ¹H NMR : If multiplets overlap, use 2D techniques (COSY, HSQC) to assign proton environments.

- ¹³C NMR : Confirm carbonyl (C=O) resonance at ~170 ppm and trichloromethyl (CCl₃) at ~95 ppm.

- IR Analysis : Validate amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹). Inconsistent peaks may indicate impurities; repeat recrystallization .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragments (e.g., loss of Cl groups).

Basic: What purification techniques are effective for this compound post-synthesis?

Answer:

- Recrystallization : Use ethanol or ethyl acetate/hexane mixtures. Slow cooling enhances crystal purity .

- Column Chromatography : Employ silica gel with a gradient eluent (e.g., hexane → ethyl acetate) to separate unreacted amines or chlorinated byproducts .

- TLC Monitoring : Use hexane:ethyl acetate (9:1) to track purification progress .

Advanced: What strategies can mitigate thermal decomposition during the synthesis of this compound?

Answer:

- Temperature Modulation : Avoid exceeding 110°C; use oil baths for even heating .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to suppress oxidative degradation .

- Additives : Introduce radical inhibitors (e.g., BHT) to stabilize intermediates.

- Real-Time Monitoring : Employ in-situ FTIR or Raman spectroscopy to detect decomposition products early .

Advanced: How to design stability studies for this compound under varying pH and temperature conditions?

Answer:

- Experimental Setup :

- Degradation Pathways :

- Acidic Conditions : Hydrolysis of the amide bond to form trichloroacetic acid and pentylamine.

- Alkaline Conditions : Possible dechlorination or ring formation.

- Kinetics : Calculate rate constants (k) and half-life (t₁/₂) using first-order models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.